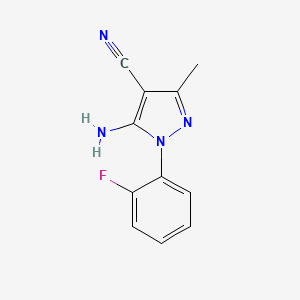

5-Amino-1-(2-fluorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-Amino-1-(2-fluorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile: is a heterocyclic compound with a pyrazole core structure. This compound is of significant interest due to its potential applications in various fields, including pharmaceuticals and materials science. The presence of the fluorophenyl group and the amino group in the structure enhances its reactivity and potential biological activity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5-amino-1-(2-fluorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile can be achieved through a one-pot, multicomponent reaction. This involves the cyclo-condensation of substituted benzaldehydes, malononitrile, and phenyl hydrazine. The reaction is typically carried out in the presence of a catalyst such as alumina–silica-supported manganese dioxide (MnO₂) in water, with sodium dodecyl benzene sulphonate as a surfactant .

Industrial Production Methods: For industrial-scale production, the same one-pot multicomponent reaction can be employed, with optimizations for yield and purity. The use of recyclable catalysts and green solvents makes this method environmentally friendly and cost-effective .

Analyse Chemischer Reaktionen

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

Reduction: Reduction reactions can target the nitrile group, converting it to an amine or an aldehyde.

Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products:

Oxidation: Nitroso or nitro derivatives.

Reduction: Amines or aldehydes.

Substitution: Halogenated derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its reactivity makes it suitable for creating diverse chemical libraries for drug discovery .

Biology: In biological research, derivatives of this compound have shown potential as enzyme inhibitors and receptor modulators. They are being investigated for their anti-inflammatory, anti-cancer, and antimicrobial properties .

Medicine: Pharmaceutical applications include the development of new therapeutic agents targeting specific enzymes or receptors. The compound’s structure allows for modifications that can enhance its efficacy and reduce side effects .

Industry: In the materials science industry, the compound is used in the development of novel polymers and materials with specific properties, such as enhanced thermal stability and conductivity .

Wirkmechanismus

The mechanism of action of 5-amino-1-(2-fluorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances its binding affinity, while the amino group can form hydrogen bonds with target proteins. This dual interaction can inhibit enzyme activity or modulate receptor function, leading to the desired biological effect .

Vergleich Mit ähnlichen Verbindungen

- 5-Amino-1-(4-fluorophenyl)-1H-pyrazole-4-carbonitrile

- 5-Amino-1-(2-chlorophenyl)-1H-pyrazole-4-carbonitrile

- 5-Amino-1-(2-methylphenyl)-1H-pyrazole-4-carbonitrile

Uniqueness: The presence of the 2-fluorophenyl group in 5-amino-1-(2-fluorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile distinguishes it from its analogs. This substitution pattern can significantly influence its reactivity and biological activity, making it a unique candidate for specific applications .

Biologische Aktivität

5-Amino-1-(2-fluorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activities, mechanisms of action, and relevant case studies.

- Molecular Formula : C12H11FN4

- Molecular Weight : 230.24 g/mol

- CAS Number : 1540342-95-7

Synthesis

The synthesis of this compound typically involves multi-component reactions that include the cyclo-condensation of substituted benzaldehydes, malononitrile, and phenyl hydrazine. A novel one-pot protocol using environmentally friendly conditions has been reported, enhancing the efficiency of the synthesis process .

Biological Activities

The compound exhibits a range of biological activities, particularly in the fields of oncology and anti-inflammatory research. The following sections detail its pharmacological effects.

Anticancer Activity

Research indicates that this compound has significant anticancer properties. It has been shown to inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase. In vitro studies demonstrated that this compound effectively reduced the proliferation of various cancer cell lines, including HepG2 (liver cancer) and HeLa (cervical cancer) cells, with growth inhibition percentages of 54.25% and 38.44%, respectively .

| Cell Line | Growth Inhibition (%) | IC50 (µM) |

|---|---|---|

| HepG2 | 54.25 | 0.283 |

| HeLa | 38.44 | Not reported |

Anti-inflammatory Activity

In addition to its anticancer effects, this pyrazole derivative exhibits potent anti-inflammatory activity. It has been shown to inhibit the release of pro-inflammatory cytokines such as TNF-α in LPS-stimulated whole blood assays. The compound demonstrated an impressive inhibition value of 97.7% at a concentration of 10 µM .

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets:

- Tubulin Binding : The compound binds to tubulin, inhibiting its polymerization and disrupting microtubule dynamics.

- Cytokine Inhibition : It interferes with signaling pathways that lead to the production of inflammatory cytokines, thereby reducing inflammation .

Case Studies

Several studies have highlighted the effectiveness of this compound in various experimental settings:

- In Vitro Anticancer Study : A study evaluated the cytotoxic effects on multiple cancer cell lines, confirming significant growth inhibition and suggesting further exploration for therapeutic applications .

- Inflammation Model : In a model of acute inflammation, the compound was tested for its ability to reduce edema and inflammatory markers, demonstrating substantial efficacy compared to standard anti-inflammatory agents .

Eigenschaften

IUPAC Name |

5-amino-1-(2-fluorophenyl)-3-methylpyrazole-4-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9FN4/c1-7-8(6-13)11(14)16(15-7)10-5-3-2-4-9(10)12/h2-5H,14H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNBKHEZBLNRZEU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1C#N)N)C2=CC=CC=C2F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9FN4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60674524 |

Source

|

| Record name | 5-Amino-1-(2-fluorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60674524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1072944-83-2 |

Source

|

| Record name | 5-Amino-1-(2-fluorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60674524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.